CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters by cross-Claisen condensation of α-amino acid derivatives with alkyl acetates.
Brand Name:
Vulcanchem
CAS No.:
153277-33-9
VCID:
VC20883368
InChI:
InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
SMILES:
COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C18H19NO4S
Molecular Weight:
345.4 g/mol
CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
CAS No.: 153277-33-9
Cat. No.: VC20883368
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters by cross-Claisen condensation of α-amino acid derivatives with alkyl acetates. |
|---|---|
| CAS No. | 153277-33-9 |
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
| Standard InChI | InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 |
| Standard InChI Key | IHTLHYBTCCLDPR-INIZCTEOSA-N |
| Isomeric SMILES | COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator